(3,3-Dimethoxycyclobutyl)methyl methanesulfonate
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Overview
Description
(3,3-Dimethoxycyclobutyl)methyl methanesulfonate is an organic compound with a unique structure that includes a cyclobutyl ring substituted with two methoxy groups and a methanesulfonate ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethoxycyclobutyl)methyl methanesulfonate typically involves the reaction of (3,3-Dimethoxycyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(3,3-Dimethoxycyclobutyl)methanol+Methanesulfonyl chloride→(3,3-Dimethoxycyclobutyl)methyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethoxycyclobutyl)methyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methoxy groups can be oxidized under certain conditions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and amines.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
(3,3-Dimethoxycyclobutyl)methyl methanesulfonate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethoxycyclobutyl)methyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it a suitable candidate for nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethoxycyclobutyl)methanol: The alcohol precursor to the methanesulfonate ester.
Cyclobutyl methyl methanesulfonate: Lacks the methoxy groups, leading to different reactivity and applications.
Methanesulfonate esters of other cyclobutyl derivatives: Varying substituents on the cyclobutyl ring can lead to different chemical properties and uses.
Properties
IUPAC Name |
(3,3-dimethoxycyclobutyl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-11-8(12-2)4-7(5-8)6-13-14(3,9)10/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBGWGKRJRJWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)COS(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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